Arprinocid-15N3

Analytical Chemistry Method Validation Stable Isotope Labeling

Procure Arprinocid-15N3 as your definitive stable isotope-labeled internal standard for accurate LC-MS/MS and GC-MS quantification of arprinocid and its N-oxide metabolite. Its specific 15N3-labeling (+3 Da mass shift) ensures optimal signal separation and corrects for matrix effects, ensuring regulatory compliance. With >99.0% chemical purity and >80.4 atom% 15N isotopic enrichment, it guarantees reliable, bias-free analytical data.

Molecular Formula C12H9ClFN5
Molecular Weight 280.66 g/mol
Cat. No. B15559357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArprinocid-15N3
Molecular FormulaC12H9ClFN5
Molecular Weight280.66 g/mol
Structural Identifiers
InChIInChI=1S/C12H9ClFN5/c13-8-2-1-3-9(14)7(8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17)/i15+1,16+1,17+1
InChIKeyNAPNOSFRRMHNBJ-ZSHVCEJHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arprinocid-15N3: A Stable Isotope-Labeled Purine Analog for Quantitative Bioanalysis and Anticoccidial Research


Arprinocid-15N3 is a stable isotope-labeled derivative of the anticoccidial purine analog arprinocid (MK-302), specifically incorporating three 15N atoms into the purine ring system [1]. Arprinocid, chemically defined as 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine (CAS 55779-18-5), functions as an inhibitor of hypoxanthine-guanine transport in susceptible parasites and is historically utilized as a coccidiostat in veterinary medicine [2]. The 15N3-labeled variant (C12H9ClFN215N3, MW 280.66) serves as an internal standard for precise LC-MS/MS and GC-MS quantification of unlabeled arprinocid and its metabolites in residue monitoring, pharmacokinetic studies, and metabolism research . This compound is for research use only and is not intended for human or veterinary administration.

Why Unlabeled Arprinocid or Other Anticoccidial Standards Cannot Substitute for Arprinocid-15N3 in Regulated Bioanalytical Workflows


Generic substitution of Arprinocid-15N3 with unlabeled arprinocid, its metabolite arprinocid-1-N-oxide, or alternative anticoccidial reference standards is analytically unsound in quantitative mass spectrometry applications. Stable isotope-labeled internal standards (SIL-IS) are essential for correcting matrix effects, ionization efficiency variability, and sample preparation losses inherent to LC-MS/MS and GC-MS analysis of complex biological matrices such as tissue, feed, and environmental samples [1]. The use of an unlabeled compound or a structurally dissimilar anticoccidial (e.g., monensin, halofuginone, nicarbazin) as an internal standard introduces unacceptable quantitative bias due to differential extraction recovery, chromatographic retention, and ionization response, thereby invalidating method accuracy and precision required for regulatory compliance in residue monitoring and pharmacokinetic studies . Furthermore, the specific 15N3 labeling pattern (+3 Da mass shift) provides optimal signal separation from the natural isotopic envelope of the unlabeled analyte, minimizing cross-talk interference and enabling robust multiple reaction monitoring (MRM) transitions [2].

Quantitative Differentiation of Arprinocid-15N3: Comparative Evidence for Analytical and Biological Selection


Isotopic Purity and Chemical Purity: Arprinocid-15N3 vs. Unlabeled Arprinocid Technical Grade

Arprinocid-15N3 reference standard material (Product No. OP315) is certified with an isotopic purity >80.4 atom% 15N (by MS) and overall chemical purity >99.0% (by HPLC) . In contrast, commercially available unlabeled arprinocid technical grade materials typically exhibit lower purity specifications (e.g., 95% by HPLC) and do not possess the controlled isotopic enrichment required for SIL-IS applications . The high isotopic enrichment ensures minimal unlabeled analyte contribution to the internal standard channel, while the high chemical purity guarantees accurate gravimetric preparation of stock solutions and calibration standards.

Analytical Chemistry Method Validation Stable Isotope Labeling

In Vitro Anticoccidial Potency: Arprinocid vs. Arprinocid-1-N-Oxide Against Eimeria tenella

In chick kidney epithelial cell cultures infected with Eimeria tenella, arprinocid exhibited an ID50 of 20 ppm, whereas its primary in vivo metabolite, arprinocid-1-N-oxide, demonstrated an ID50 of 0.30 ppm, representing a 66.7-fold higher potency for the metabolite [1]. This differential activity is attributed to the fact that chick kidney cells lack the metabolic capacity to convert arprinocid to its active N-oxide form, whereas liver cells can perform this biotransformation [2]. The data establish that the anticoccidial efficacy of orally administered arprinocid is mediated by its hepatic conversion to arprinocid-1-N-oxide.

Veterinary Parasitology Anticoccidial Drug Discovery In Vitro Assay

In Vivo Efficacy and Cross-Resistance Profile: Arprinocid vs. Marketed Anticoccidials in Field Isolates

Arprinocid at dietary concentrations of 60–70 ppm provided effective control of coccidiosis in broilers challenged with 20 field isolates of Eimeria spp., including 19 isolates resistant to one or more currently marketed anticoccidial products (e.g., monensin, nicarbazin, amprolium/ethopabate, clopidol) [1]. No evidence of cross-resistance was observed between arprinocid and the marketed products tested, indicating that arprinocid retains efficacy against isolates refractory to other chemical classes [1]. In direct comparative floor-pen trials, arprinocid at 60–80 ppm produced significantly lower intestinal lesion scores than monensin at 120 ppm under severe coccidial challenge [2].

Veterinary Pharmacology Poultry Production Drug Resistance

Comparative Anticoccidial Efficacy in European Pen Trials: Arprinocid vs. Halofuginone, Monensin, Nicarbazin, and Pancoxin

In a series of pen trials conducted across England, France, and Germany, arprinocid administered at 50–70 ppm in feed prevented coccidiosis-related mortality (0% mortality vs. 3.2–9% in unmedicated controls) and significantly improved body weight and feed conversion [1]. Productivity of birds receiving arprinocid was reported to be equivalent or significantly superior (P < 0.05) to those receiving halofuginone (3 ppm), monensin (100 ppm), nicarbazin (125 ppm), and Pancoxin (165 ppm) [1]. These findings demonstrate that arprinocid provides comparable or improved performance outcomes relative to multiple established anticoccidial drug classes at their recommended use levels.

Poultry Production Prophylaxis Feed Conversion

Mechanism of Action and Target Specificity: Arprinocid vs. Arprinocid-1-N-Oxide in Purine Transport Inhibition

The anticoccidial action of arprinocid is partially reversed by excess hypoxanthine, consistent with inhibition of transmembrane purine transport as its primary mechanism of action [1]. In contrast, the anticoccidial action of arprinocid-1-N-oxide is not reversed by excess hypoxanthine, indicating that its mechanism is independent of purine transport inhibition [1]. Furthermore, arprinocid-1-N-oxide is less effective than arprinocid as a purine transport inhibitor, confirming divergent target engagement between the parent compound and its active metabolite [1].

Biochemical Pharmacology Drug Mechanism Purine Metabolism

Optimized Application Scenarios for Arprinocid-15N3 Based on Quantitative Evidence


Accurate Quantification of Arprinocid and Arprinocid-1-N-Oxide in Residue Monitoring Programs

Arprinocid-15N3 is the designated internal standard for LC-MS/MS methods quantifying arprinocid and its active metabolite arprinocid-1-N-oxide in poultry tissues, eggs, and feed. The high isotopic purity (>80.4 atom% 15N) and chemical purity (>99.0%) ensure reliable calibration curves and compensate for matrix effects in complex sample matrices . This application is essential for regulatory compliance in jurisdictions where arprinocid is approved for veterinary use and where maximum residue limits (MRLs) must be monitored.

Metabolism and Pharmacokinetic Studies Elucidating Arprinocid Bioactivation

Given that arprinocid requires hepatic conversion to arprinocid-1-N-oxide for in vivo anticoccidial activity (66.7-fold higher in vitro potency of the N-oxide in non-metabolizing kidney cells) [1], Arprinocid-15N3 enables accurate tracking of parent-to-metabolite biotransformation. Researchers can use the labeled internal standard to quantify both species in plasma, liver, and excreta, facilitating determination of absolute bioavailability, metabolic clearance, and tissue distribution.

Investigating Cross-Resistance Mechanisms in Eimeria Field Isolates

Arprinocid-15N3 supports studies examining the molecular basis of anticoccidial resistance, as arprinocid retains full efficacy against Eimeria isolates resistant to ionophores (e.g., monensin) and other chemical classes [2]. By using the labeled standard in quantitative assays, researchers can precisely measure drug uptake, efflux, and intracellular concentrations in resistant versus sensitive parasite lines, thereby elucidating mechanisms distinct from those conferring resistance to other anticoccidials.

Reference Standard for In Vitro Anticoccidial Screening Assays

Although Arprinocid-15N3 is primarily an analytical standard, its unlabeled counterpart's established ID50 values (20 ppm against E. tenella in kidney cells) and distinct purine transport inhibition mechanism [3] make it a valuable reference compound for validating new in vitro anticoccidial screening platforms. The labeled analog ensures that stock solution concentrations used in such assays are precisely known, enhancing inter-laboratory reproducibility and data comparability.

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